molecular formula C14H10BrCl3O3S B2524821 4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate CAS No. 2361710-10-1

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Cat. No.: B2524821
CAS No.: 2361710-10-1
M. Wt: 444.55
InChI Key: BEPOTKNOKJLPIK-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of multiple halogen atoms (chlorine and bromine) and methyl groups attached to its aromatic rings. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common synthetic route is as follows:

    Halogenation: The starting material, 3,5-dimethylphenol, undergoes chlorination to introduce chlorine atoms at the 4-position.

    Sulfonation: The chlorinated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Bromination: The sulfonated intermediate is further brominated to introduce bromine atoms at the desired positions.

    Coupling Reaction: Finally, the brominated sulfonate is coupled with 4,5-dichlorobenzene under appropriate conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and sulfonate group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the sulfonate and bromine groups.

    2-Bromo-4,5-dichlorobenzene: Another related compound that shares the bromine and chlorine atoms but lacks the sulfonate and methyl groups.

Uniqueness

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is unique due to its combination of halogen atoms, methyl groups, and sulfonate functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl3O3S/c1-7-3-9(4-8(2)14(7)18)21-22(19,20)13-6-12(17)11(16)5-10(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPOTKNOKJLPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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